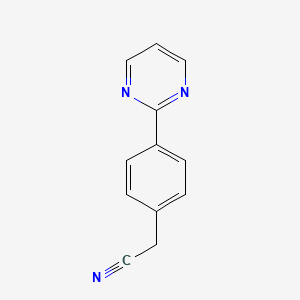
2-(4-(Pyrimidin-2-yl)phenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Pyrimidin-2-yl)phenyl)acetonitrile is an organic compound with the molecular formula C13H10N2 It is a derivative of pyrimidine and phenylacetonitrile, featuring a pyrimidinyl group attached to a phenyl ring, which is further connected to an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Pyrimidin-2-yl)phenyl)acetonitrile typically involves the reaction of 4-bromopyridine hydrochloride with benzyl cyanide in the presence of a palladium catalyst. The reaction proceeds through a Suzuki coupling reaction, where the palladium catalyst facilitates the formation of the carbon-carbon bond between the pyrimidinyl and phenyl groups. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-(4-(Pyrimidin-2-yl)phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or pyrimidinyl rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(4-(Pyrimidin-2-yl)phenyl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of 2-(4-(Pyrimidin-2-yl)phenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-(4-(Pyridin-2-yl)phenyl)acetonitrile: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.
2-(4-(Pyrazin-2-yl)phenyl)acetonitrile: Similar structure but with a pyrazinyl group instead of a pyrimidinyl group.
2-(4-(Pyridazin-2-yl)phenyl)acetonitrile: Similar structure but with a pyridazinyl group instead of a pyrimidinyl group.
Uniqueness
2-(4-(Pyrimidin-2-yl)phenyl)acetonitrile is unique due to the presence of the pyrimidinyl group, which imparts specific chemical and biological properties. The pyrimidinyl group can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold for drug discovery and development .
特性
分子式 |
C12H9N3 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC名 |
2-(4-pyrimidin-2-ylphenyl)acetonitrile |
InChI |
InChI=1S/C12H9N3/c13-7-6-10-2-4-11(5-3-10)12-14-8-1-9-15-12/h1-5,8-9H,6H2 |
InChIキー |
NKBGTFURSRXPKT-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1)C2=CC=C(C=C2)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


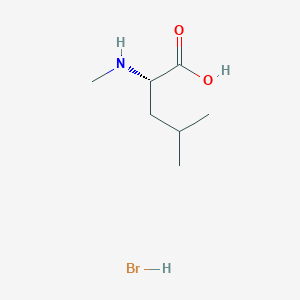
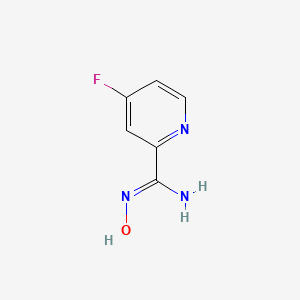
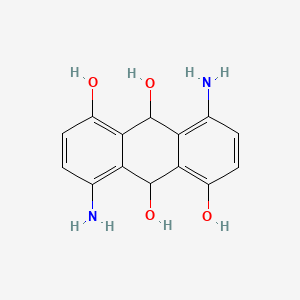
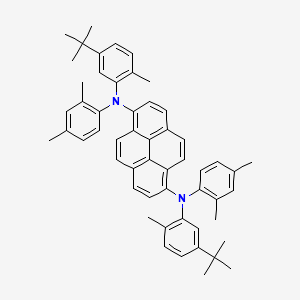
![[(18S)-3,5-dioxo-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaen-18-yl]methyl methanesulfonate](/img/structure/B13134131.png)
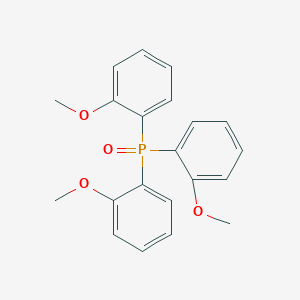
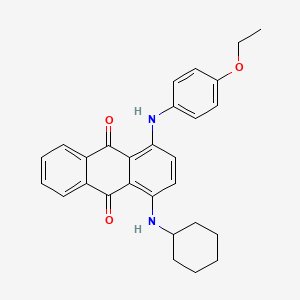
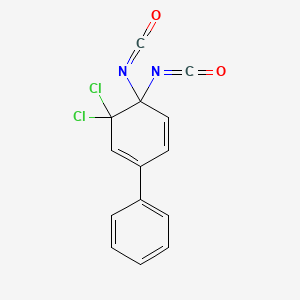
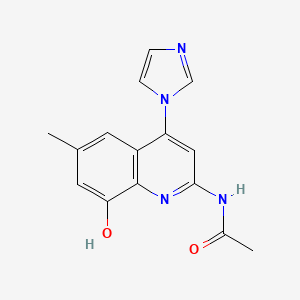
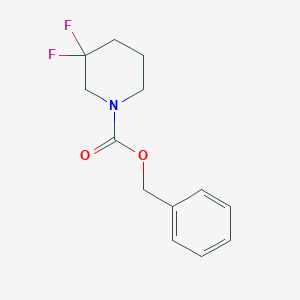
![2-[(9H-Fluorene-9-carbonyl)amino]benzoic acid](/img/structure/B13134171.png)
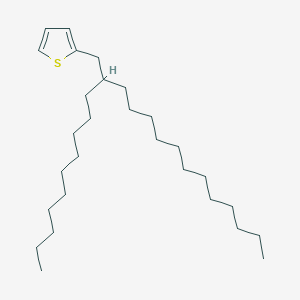
![8-Chloro-3,6-dimethylimidazo[1,2-a]pyrazine](/img/structure/B13134180.png)
![1-[(1Z)-2-Iodoethenyl]-3-nitrobenzene](/img/structure/B13134197.png)
